molecular formula C13H12N2O B11800345 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B11800345
M. Wt: 212.25 g/mol
InChI Key: ODXRSJIAJFDZKA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a high-purity pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol, this compound features a pyrazole core substituted with a 4-methoxyphenyl group at the 4-position and a prop-2-yn-1-yl (propargyl) group on the nitrogen atom . The pyrazole scaffold is a privileged structure in pharmacology, known to be present in compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects . The specific substitution pattern on this molecule enhances its research value. The 4-methoxyphenyl moiety can influence electronic properties and molecular recognition, while the prop-2-yn-1-yl group provides a versatile chemical handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Click reaction (CuAAC), making it a valuable building block for constructing more complex chemical entities or bioconjugates for probe development . This compound is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C13H12N2O/c1-3-8-15-10-12(9-14-15)11-4-6-13(16-2)7-5-11/h1,4-7,9-10H,8H2,2H3

InChI Key

ODXRSJIAJFDZKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2)CC#C

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Formation

The synthesis begins with the preparation of a chalcone precursor, 3-(4-methoxyphenyl)-1-(prop-2-yn-1-yl)prop-2-en-1-one, via Claisen-Schmidt condensation. 4-Methoxyacetophenone reacts with propargyl aldehyde in ethanol under basic conditions (NaOH, 10%), yielding the α,β-unsaturated ketone.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: NaOH (10% aqueous)

  • Temperature: Reflux (78°C)

  • Time: 12–24 hours

Yield : 68–75%

Pyrazole Ring Closure

The chalcone undergoes cyclocondensation with hydrazine hydrate (NH₂NH₂·H₂O) to form the pyrazole core. This step proceeds via nucleophilic attack at the β-carbon of the enone system, followed by cyclization.

Optimization :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (78–100°C)

  • Time: 2–6 hours

  • Yield: 70–82%

Example :
3-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)prop-2-en-1-one (5.0 mmol) and hydrazine hydrate (6.0 mmol) in ethanol (20 mL) yield 4-(4-methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole (72%) after recrystallization from ethanol.

Electrophilic Cyclization of Alkynic Hydrazones

Hydrazone Synthesis

α,β-Alkynic hydrazones are prepared by reacting 4-methoxyphenylacetylene with hydrazine derivatives. For example, 4-methoxybenzaldehyde reacts with propargyl hydrazine in methanol to form the hydrazone intermediate.

Reaction Conditions :

  • Solvent: Methanol or THF

  • Catalyst: None

  • Temperature: Room temperature (25°C)

  • Time: 4–8 hours

  • Yield: 65–78%

Copper-Catalyzed Cyclization

The hydrazone undergoes electrophilic cyclization using CuI (5 mol%) in the presence of triethylamine, yielding the pyrazole ring.

Key Parameters :

  • Solvent: DMF or acetonitrile

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 76–85%

Mechanism :
Copper facilitates intramolecular cyclization by coordinating the alkyne and hydrazone nitrogen, enabling regioselective ring closure.

One-Pot Synthesis via Ionic Liquid-Mediated Reactions

Temperature-Controlled Cyclocondensation

A one-pot protocol in ionic liquids ([bmim]PF₆) enables simultaneous chalcone formation and pyrazole cyclization. Temperature modulation (25–95°C) suppresses side reactions.

Procedure :

  • Mix 4-methoxyacetophenone (1.0 equiv), propargyl aldehyde (1.1 equiv), and hydrazine hydrate (1.2 equiv) in [bmim]PF₆.

  • Heat at 95°C for 6 hours.

  • Cool to room temperature and extract with ethyl acetate.

Yield : 80–88%

Benefits :

  • Recyclable solvent system

  • Reduced reaction time

Bromination-Cyclization of Dibromochalcones

Dibromide Intermediate

Chalcones are brominated at the α,β-positions using bromine (Br₂) in chloroform, forming 1,3-dibromo-1-(4-methoxyphenyl)-3-(prop-2-yn-1-yl)propane-1-one.

Conditions :

  • Solvent: Chloroform

  • Temperature: 0–5°C (ice bath)

  • Time: 2 hours

  • Yield: 85–90%

Hydrazine-Induced Cyclization

The dibromide reacts with hydrazine hydrate in ethanol, eliminating HBr and forming the pyrazole ring.

Optimization :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4 hours

  • Yield: 70–75%

Comparative Analysis of Methods

MethodKey ReagentsYield (%)RegioselectivityScalability
CyclocondensationHydrazine hydrate, NaOH70–82ModerateHigh
ElectrophilicCuI, NEt₃76–85HighModerate
SonogashiraPd/Cu catalysts68–73HighLow
One-Pot Ionic Liquid[bmim]PF₆80–88ModerateHigh
BrominationBr₂, hydrazine hydrate70–75LowModerate

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The methoxy group or the propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, exhibit notable antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that they possess significant activity against a range of bacterial and fungal strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). In vitro studies demonstrated that certain pyrazole derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further development in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing new pyrazole derivatives, including this compound, and evaluating their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities using standard protocols. The results indicated that these compounds could serve as potential leads for drug development due to their promising biological profiles .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another investigation involved a detailed structure-activity relationship analysis of various pyrazole derivatives. The study highlighted how modifications at different positions on the pyrazole ring influence biological activity. It was concluded that the methoxy group at the para position significantly enhances the compound's efficacy against certain cancer cell lines while maintaining low toxicity levels .

PropertyActivity LevelReference
AntimicrobialSignificant
Anticancer (MCF-7)Moderate to High
Anti-inflammatorySignificant

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and properties of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents (Position) Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
This compound 4-(4-MeOPh), 1-(propargyl) Propargyl group enables click chemistry; methoxyphenyl enhances stability 238.28 N/A Under investigation
1-(4-Methoxyphenyl)-1H-pyrazole (5b) 1-(4-MeOPh) Simplest analogue; lacks propargyl group 174.20 N/A N/A
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (4b) 3-(4-MeOPh), 1-(p-tolyl), 5-(triMeOPh) Trimethoxyphenyl enhances anticancer activity; higher molecular complexity 416.47 N/A Anticancer (MDA-MB-468 cells)
4-(3-(4-Methoxyphenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-1H-pyrazole (5b) 4-isoxazole, 1-(3-ClPh), 3-(4-MeOPh) Isoxazole hybrid; dual heterocyclic system 461.00 227–229 Anti-inflammatory potential
5-(4-Chlorophenyl)-1-(4-MeOPh)-3-(trifluoromethyl)-1H-pyrazole 5-(4-ClPh), 1-(4-MeOPh), 3-(CF3) Electron-withdrawing CF3 group; halogenated aryl 352.74 N/A N/A

Key Observations:

Substituent Impact on Reactivity :

  • The propargyl group in the target compound enables participation in click reactions (e.g., triazole formation) , unlike simpler analogues such as 1-(4-methoxyphenyl)-1H-pyrazole .
  • Electron-donating groups (e.g., 4-MeOPh) improve stability and modulate electronic properties, whereas electron-withdrawing groups (e.g., CF3 in ) enhance electrophilicity for targeted interactions.

Biological Activity Trends: Compounds with multiple aryl substituents (e.g., trimethoxyphenyl in ) exhibit potent anticancer activity, likely due to enhanced π-π stacking and hydrophobic interactions with cellular targets.

Synthetic Flexibility :

  • The propargyl group’s versatility is exemplified in , where it facilitates further alkylation or cross-coupling reactions, a feature absent in compounds like 5-(4-chlorophenyl)-1-(4-MeOPh)-3-CF3-pyrazole .

Research Findings and Implications

  • Anticancer Applications : Derivatives with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) demonstrate significant apoptosis induction in triple-negative breast cancer cells, highlighting the importance of substituent bulk for bioactivity.
  • Anti-inflammatory Potential: Pyrazole-isoxazole hybrids (e.g., ) reduce inflammation markers in preclinical models, though the propargyl-substituted target compound’s efficacy remains underexplored.
  • Chemical Reactivity : The propargyl group’s utility in click chemistry (e.g., triazole formation in ) positions the target compound as a valuable intermediate for drug-discovery pipelines.

Biological Activity

4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, with the CAS number 1314892-96-0, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

The molecular formula of this compound is C13H12N2O. It features a pyrazole ring substituted with a methoxyphenyl group and a propynyl chain, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC13H12N2O
CAS Number1314892-96-0
Molecular Weight216.25 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. For instance, compounds similar to this compound have shown IC50 values indicating potent cytotoxicity against various cancer cell lines .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives, revealing that certain derivatives exhibited strong antimicrobial activity. The study included a detailed evaluation of MIC and minimum bactericidal concentration (MBC) against Staphylococcus aureus and Staphylococcus epidermidis, where some derivatives demonstrated effective biofilm inhibition .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of pyrazole derivatives on HT-29 and COLO-205 cell lines. The most promising derivative showed significant cytotoxicity with an IC50 value of approximately 3.38 μM, indicating its potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Biofilm Disruption : Its ability to disrupt biofilm formation is particularly relevant in treating resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 3-nitrosopyrazole precursors react with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Post-reaction, purification involves aqueous workup, filtration, and column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >60% yields .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). The propargyl group’s terminal proton appears as a triplet (δ ~2.5 ppm, J = 2.4 Hz) .
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .

Q. What reaction conditions favor regioselectivity in pyrazole functionalization?

  • Methodological Answer : Regioselectivity in propargyl substitution is influenced by steric and electronic factors. Polar aprotic solvents (e.g., DMF) and temperatures <60°C minimize side reactions. Copper(I) iodide enhances selectivity in CuAAC by stabilizing reactive intermediates .

Q. How are impurities/by-products identified during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC, Rf tracking) and HPLC monitor reaction progress. NMR and high-resolution MS distinguish by-products (e.g., unreacted alkyne or dimerization products). Recrystallization (ethanol/water) or preparative HPLC improves purity .

Q. What initial biological assays evaluate the compound’s activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/− bacteria).
  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

  • Methodological Answer : Single crystals (grown via slow evaporation in ethanol) are analyzed using SHELXL for refinement. Hydrogen bonding (e.g., O-H···N interactions) and dihedral angles between aromatic rings are calculated to confirm stereoelectronic effects. Displacement parameters validate thermal motion models .

Q. What computational strategies predict substituent effects on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis evaluates hyperconjugation in the propargyl group .

Q. How to address contradictions in NMR data for structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of methoxyphenyl).
  • 2D Experiments (COSY, NOESY) : Assign coupling networks and spatial proximities.
  • 13C DEPT-135 : Differentiates CH3/CH2/CH groups in complex spectra .

Q. What strategies improve yield in multi-step syntheses?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours) with controlled temperature.
  • Catalyst Optimization : Palladium/copper bimetallic systems enhance cross-coupling efficiency .

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Methodological Answer :
  • Analog Synthesis : Vary substituents (e.g., replace methoxy with nitro or trifluoromethyl).
  • Biological Profiling : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2).
  • QSAR Modeling : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and bioactivity .

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